molecular formula C16H11N3 B14445992 2,5-Diphenyl-1H-imidazole-1-carbonitrile CAS No. 76849-21-3

2,5-Diphenyl-1H-imidazole-1-carbonitrile

Cat. No.: B14445992
CAS No.: 76849-21-3
M. Wt: 245.28 g/mol
InChI Key: IDRJVQHHGBZPGK-UHFFFAOYSA-N
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Description

2,5-Diphenyl-1H-imidazole-1-carbonitrile is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of two phenyl groups attached to the 2nd and 5th positions of the imidazole ring and a carbonitrile group at the 1st position. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Diphenyl-1H-imidazole-1-carbonitrile can be achieved through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another method involves the reaction of benzoin, 2-hydroxy benzaldehyde, and ammonium acetate in ethanol with a cobalt ferrite nanocatalyst at 50°C .

Industrial Production Methods

Industrial production of imidazole derivatives often employs scalable and cost-effective methods. The Debus-Radziszewski synthesis, Wallach synthesis, and dehydrogenation of imidazolines are some of the common industrial methods used .

Chemical Reactions Analysis

Types of Reactions

2,5-Diphenyl-1H-imidazole-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole N-oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: Electrophilic substitution reactions can occur at the phenyl rings.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include imidazole N-oxides, amines, and halogenated derivatives.

Scientific Research Applications

2,5-Diphenyl-1H-imidazole-1-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Diphenyl-1H-imidazole-1-carbonitrile involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities. The phenyl groups enhance its lipophilicity, allowing it to interact with lipid membranes. The nitrile group can form hydrogen bonds with biological targets, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Diphenyl-1H-imidazole-1-carbonitrile is unique due to the presence of both phenyl groups and the nitrile group, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research.

Properties

CAS No.

76849-21-3

Molecular Formula

C16H11N3

Molecular Weight

245.28 g/mol

IUPAC Name

2,5-diphenylimidazole-1-carbonitrile

InChI

InChI=1S/C16H11N3/c17-12-19-15(13-7-3-1-4-8-13)11-18-16(19)14-9-5-2-6-10-14/h1-11H

InChI Key

IDRJVQHHGBZPGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N2C#N)C3=CC=CC=C3

Origin of Product

United States

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